SKLB-23bb

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

SKLB-23bb est un inhibiteur sélectif de l'histone désacétylase 6 (HDAC6) biodisponible par voie orale. Il a montré une efficacité antitumorale supérieure à la fois in vitro et in vivo par rapport à d'autres inhibiteurs sélectifs de HDAC6. This compound cible également les microtubules, ce qui renforce son activité antitumorale et élargit son spectre antitumoral .

Méthodes De Préparation

La synthèse de SKLB-23bb implique plusieurs étapes, notamment la préparation d'intermédiaires clés et leurs réactions subséquentes dans des conditions spécifiques. Les voies de synthèse détaillées et les conditions de réaction sont exclusives et ne sont pas entièrement divulguées dans la littérature disponible. Les méthodes de production industrielle de this compound ne sont pas non plus disponibles au public, car elles sont probablement protégées par des brevets .

Analyse Des Réactions Chimiques

SKLB-23bb subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en formes réduites, qui peuvent avoir des activités biologiques différentes.

Substitution : this compound peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres, ce qui peut modifier son activité.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et des catalyseurs spécifiques. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition de l'histone désacétylase 6 et ses effets sur diverses voies biochimiques.

Biologie : Employé dans la recherche pour comprendre le rôle de l'histone désacétylase 6 dans les processus cellulaires et son potentiel en tant que cible thérapeutique.

Médecine : Investigated pour son activité antitumorale et son utilisation potentielle en thérapie anticancéreuse, en particulier pour les tumeurs solides et hématologiques.

Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant l'histone désacétylase 6 et les microtubules

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'histone désacétylase 6, une enzyme impliquée dans la désacétylation des histones et d'autres protéines. Cette inhibition conduit à l'accumulation de protéines acétylées, affectant divers processus cellulaires. De plus, this compound cible les microtubules en se liant au site de la colchicine dans la bêta-tubuline, agissant comme un inhibiteur de la polymérisation des microtubules. Ce double mécanisme de ciblage renforce son activité antitumorale en perturbant à la fois la désacétylation des histones et la dynamique des microtubules .

Applications De Recherche Scientifique

Efficacy Against Tumor Types

Research has demonstrated that SKLB-23bb exhibits potent antitumor activity across a range of solid and hematologic malignancies. Notably:

- In Vitro Studies : this compound has shown cytotoxic effects against various cancer cell lines at low submicromolar concentrations. It achieved IC50 values under 100 nmol/L for most tested lines, significantly outperforming ACY1215, another HDAC6 inhibitor .

- In Vivo Studies : In xenograft models, oral administration of this compound resulted in substantial tumor growth inhibition. The compound's dual targeting mechanism enhances its efficacy compared to traditional single-target HDAC inhibitors .

Table 1: Summary of Antitumor Activity

| Tumor Type | IC50 (nmol/L) | Treatment Response |

|---|---|---|

| A2780s (Ovarian Cancer) | <100 | Significant Growth Inhibition |

| HCT116 (Colorectal) | <100 | Apoptosis Induction |

| Jeko-1 (Lymphoma) | 983 | Moderate Response |

| Other Solid Tumors | <100 | Broad-spectrum Efficacy |

Case Study Insights

- Solid Tumor Efficacy : A study demonstrated that this compound was particularly effective against solid tumors, achieving superior outcomes compared to other HDAC6 inhibitors like ACY1215. The compound's ability to induce apoptosis and disrupt microtubule dynamics was pivotal in this efficacy .

- Mechanistic Studies : Utilizing CRISPR-Cas9 technology, researchers showed that the cytotoxic effects of this compound were independent of HDAC6 expression levels. This finding underscores the importance of its microtubule-targeting capability in exerting antitumor effects .

- Combination Therapy Potential : The findings suggest that combining this compound with other chemotherapeutic agents could enhance therapeutic outcomes, particularly in tumors resistant to conventional treatments .

Mécanisme D'action

SKLB-23bb exerts its effects by selectively inhibiting histone deacetylase 6, an enzyme involved in the deacetylation of histones and other proteins. This inhibition leads to the accumulation of acetylated proteins, affecting various cellular processes. Additionally, this compound targets microtubules by binding to the colchicine site in beta-tubulin, acting as a microtubule polymerization inhibitor. This dual targeting mechanism enhances its antitumor activity by disrupting both histone deacetylation and microtubule dynamics .

Comparaison Avec Des Composés Similaires

SKLB-23bb est unique par rapport à d'autres inhibiteurs sélectifs de l'histone désacétylase 6 en raison de son double mécanisme de ciblage. Des composés similaires comprennent :

ACY-1215 : Un autre inhibiteur sélectif de l'histone désacétylase 6, mais moins efficace contre les cellules tumorales solides que this compound.

Vorinostat : Un inhibiteur pan-histone désacétylase avec une activité plus large mais plus d'effets secondaires.

Romidepsin : Un autre inhibiteur pan-histone désacétylase avec des profils de sélectivité et d'effets secondaires différents

La capacité de this compound à cibler à la fois l'histone désacétylase 6 et les microtubules en fait un candidat prometteur pour la thérapie anticancéreuse, offrant des avantages par rapport aux autres inhibiteurs qui ne ciblent qu'une seule voie.

Activité Biologique

SKLB-23bb is a novel compound recognized for its dual-targeting capabilities, primarily as a selective inhibitor of histone deacetylase 6 (HDAC6) and as a microtubule polymerization inhibitor. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various tumor types, and relevant case studies.

This compound's biological activity is attributed to its ability to inhibit HDAC6 while simultaneously disrupting microtubule dynamics.

- HDAC6 Inhibition :

- Microtubule Targeting :

Efficacy Against Tumor Cell Lines

The antitumor efficacy of this compound has been evaluated in both in vitro and in vivo models across various cancer types. The following table summarizes its cytotoxic effects against selected tumor cell lines:

| Cell Line | IC50 (nM) | Comparison (ACY1215 IC50) |

|---|---|---|

| A2780s (Ovarian) | <100 | >1000 |

| HCT116 (Colorectal) | <100 | >1000 |

| Jeko-1 (Lymphoma) | 983 | 983 |

| MDA-MB-231 (Breast) | <100 | >1000 |

| PC-3 (Prostate) | <100 | >1000 |

From this table, it is evident that this compound exhibits significantly lower IC50 values compared to ACY1215, indicating superior cytotoxicity against these cell lines .

In Vivo Studies

In vivo studies involving solid tumor xenografts have demonstrated that oral administration of this compound effectively inhibits tumor growth. The compound's dual targeting mechanism enhances its therapeutic potential beyond that of traditional HDAC6 inhibitors .

Case Study : In a study involving xenograft models of solid tumors, this compound was administered orally at varying doses. Results indicated a marked reduction in tumor volume compared to control groups, showcasing its efficacy as an antitumor agent .

Research Findings

Recent research has further elucidated the biological activity of this compound:

- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with this compound leads to significant accumulation of cells in the G2-M phase, indicative of cell cycle arrest .

- Clonogenic Assays : Clonogenic survival assays confirmed that this compound effectively reduces the colony-forming ability of treated cancer cells, further supporting its potential as an effective therapeutic agent .

Propriétés

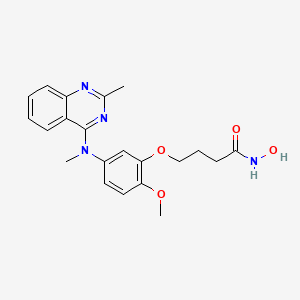

IUPAC Name |

N-hydroxy-4-[2-methoxy-5-[methyl-(2-methylquinazolin-4-yl)amino]phenoxy]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4/c1-14-22-17-8-5-4-7-16(17)21(23-14)25(2)15-10-11-18(28-3)19(13-15)29-12-6-9-20(26)24-27/h4-5,7-8,10-11,13,27H,6,9,12H2,1-3H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXZZFONXWYSEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC(=C(C=C3)OC)OCCCC(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.